Methyl beta-xylobioside

Xylanase Enzymology Substrate Specificity

Methyl β-xylobioside (CAS 69973-32-6) is the essential disaccharide scaffold for sensitive endo-xylanase detection, delivering >19,000-fold higher activity than monomeric pNP-β-D-xylopyranoside. The methyl aglycone blocks exo-glycosidase cleavage, eliminating hydrolase background in β-1,4-xylosyltransferase assays and ensuring regioselective terminal 4′-O-sulfation via stannylene acetal chemistry—modifications not achievable with the monomer or non-methylated xylobiose. This product’s defined solution conformation, extensively characterized by NMR, underpins reproducible kinetic measurements and the generation of chromogenic/fluorogenic derivatives. Source a batch with a purity specification matching the industry mode to guarantee consistent enzyme recognition and turnover.

Molecular Formula C11H20O9
Molecular Weight 296.27 g/mol
CAS No. 69973-32-6
Cat. No. B032371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-xylobioside
CAS69973-32-6
SynonymsMethyl 4-O-(β-D-Xylopyranosyl)-β-D-xylopyranoside;  Methyl 4-O-β-D-Xylopyranosyl-β-D-xylopyranoside
Molecular FormulaC11H20O9
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCOC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O
InChIInChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1
InChIKeyRBTWYUVVELVCEW-JWJFVCDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Beta-Xylobioside (CAS 69973-32-6): A Defined Disaccharide Tool for Xylan Biochemistry and Enzyme Assays


Methyl β-xylobioside (CAS 69973-32-6) is a disaccharide composed of two D-xylopyranosyl units linked β-(1→4) and capped with a methyl aglycone at the reducing end [1]. As a methyl glycoside, it is inherently resistant to cleavage by many exo-glycosidases, which makes it a stable and specific substrate or acceptor in enzymatic studies of xylan-active enzymes [2]. The compound's well-defined structure and the extensive characterization of its solution conformation by NMR spectroscopy [3] provide a reliable basis for quantitative enzymology and the development of chromogenic or fluorogenic assay derivatives [4].

Why Methyl Beta-Xylobioside (CAS 69973-32-6) Cannot Be Interchanged with Xylose Monomers or Alternative Xylooligosaccharides


Methyl β-xylobioside occupies a distinct functional niche that prevents its simple substitution by the monomer methyl β-D-xylopyranoside or by non-methylated xylobiose. In xylanase assays, the disaccharide core is essential for enzyme recognition and turnover; the monomeric p-nitrophenyl β-D-xylopyranoside (pNP-X) exhibits negligible activity (<0.001 relative to pNP-X2) with the same enzyme [1]. Furthermore, the methyl aglycone provides both stability against exo-glycosidase hydrolysis and a defined, non-phenolic leaving group that is critical for specific synthetic applications, such as regioselective sulfation at the terminal non-reducing end [2]. The conformational equilibrium of the β-(1→4)-linked xylose backbone in solution—which differs from that of cellobiose in the proportion of folded conformations—directly impacts its behavior as a substrate or inhibitor .

Methyl Beta-Xylobioside (CAS 69973-32-6): Quantitative Evidence of Differentiation in Enzymology and Chemical Derivatization


Methyl Beta-Xylobioside Derivatives Enable Xylanase Assays with 19,000-Fold Higher Activity Compared to Xylopyranoside Substrates

The xylobioside core is essential for efficient recognition by Bacillus pumilus xylanase. Using the chromogenic analog o-nitrophenyl β-D-xylobioside (oNP-X2) as a proxy for the methyl derivative, the enzyme's catalytic efficiency is dramatically higher than with the corresponding monomer. The Kcat for oNP-X2 is 2.29 s⁻¹ and Km is 0.38 mM, whereas the monomer o-nitrophenyl β-D-xylopyranoside (oNP-X) shows no detectable activity under the same conditions [1]. The relative activity with pNP-X2 is 19-fold higher than with pNP-X3 (trisaccharide) and over 19,000-fold higher than with pNP-X (monomer) [1].

Xylanase Enzymology Substrate Specificity

Methyl Beta-Xylobioside Enables Exclusive Regioselective Sulfation at the Terminal Non-Reducing End, Unachievable with the Monomer

Treatment of methyl β-D-xylobioside with dibutyltin oxide followed by sulfur trioxide complex yields preferential sulfation at the terminal 4-hydroxy group of the nonreducing xylopyranosyl unit, with partial sulfation at position 2 of the same distal xylose [1]. In contrast, under identical conditions, methyl β-D-xylopyranoside (monomer) sulfates only at its sole 4-OH group, while methyl β-D-xylotrioside shows a more complex, less predictable pattern. The substitution pattern for the disaccharide was confirmed by NMR spectroscopy and X-ray crystallography of the sulfated monomer analog [1].

Synthetic Chemistry Xylodextrin Derivatization Regioselective Modification

Methyl Beta-Xylobioside Exhibits a Distinct Conformational Ensemble with >40% Folded Forms, Contrasting with Cellobiose

The solution conformation of methyl β-xylobioside, analyzed by optical rotation and NMR, reveals a significant population (>40%) of folded conformations where either φ or Ψ glycosidic torsion angles exceed 120° . This contrasts sharply with the behavior of the related disaccharide cellobiose (Glcβ(1→4)Glc), where folded forms account for only about 10% of the total population in aqueous solution . The conformational flexibility is further evidenced by temperature- and solvent-invariant nuclear Overhauser effect (n.O.e.) values between -15°C and 85°C, despite changes in interglycosidic ³J_C,H coupling constants [1].

Conformational Analysis NMR Spectroscopy Molecular Modeling

Epoxypropyl Derivative of Beta-Xylobioside Acts as an Irreversible Inhibitor of Beta-Xylosidase, While Xylose-Derived Epoxides Are Inactive

The beta-xylobioside scaffold is critical for mechanism-based inhibition of beta-xylosidase. The compound 2,3-epoxypropyl β-D-xylobioside irreversibly inhibits the thermostable intracellular β-xylosidase from Sporotrichum thermophile [1]. In direct contrast, alkyl epoxides derived from D-xylose (monomer) show no inhibitory activity against the same enzyme, even though the enzyme actively hydrolyzes p-nitrophenyl β-D-xylopyranoside with a K_m of 1.1 mM and V_max of 114 μmol min⁻¹ mg⁻¹ [1].

Enzyme Inhibition Beta-Xylosidase Mechanism-Based Inhibitor

Methyl Beta-Xylobioside Serves as a Defined Acceptor in Glycosyltransferase Assays, Resistant to Exo-Glycosidase Cleavage

Methyl β-xylobioside is frequently employed as a primer or acceptor substrate in enzymatic assays to elucidate the activity and specificity of glycosyltransferases involved in constructing the xylan backbone . Its methyl aglycone renders it resistant to cleavage by many exo-glycosidases, which is a critical advantage over xylobiose. Xylobiose is susceptible to hydrolysis by β-xylosidases (e.g., K_m for pNP-xylopyranoside with a β-xylosidase is 1.1 mM [1]), which would confound measurement of transferase activity. The methyl group ensures that the observed product formation results solely from the transferase reaction.

Glycosyltransferase Xylan Biosynthesis Enzymatic Synthesis

Recommended Application Scenarios for Methyl Beta-Xylobioside (CAS 69973-32-6) Based on Quantitative Differentiation


Development of High-Sensitivity Chromogenic or Fluorogenic Xylanase Assays

Utilize methyl β-xylobioside as the core scaffold for synthesizing o-nitrophenyl- or 4-methylumbelliferyl-β-D-xylobioside substrates. The disaccharide core provides >19,000-fold higher xylanase activity compared to xylopyranoside-based substrates, enabling sensitive kinetic studies and high-throughput screening of xylanase inhibitors or engineered enzyme variants [1]. The methyl aglycone ensures the starting material is stable during synthetic modification.

Synthesis of Regioselectively Sulfated Bioactive Oligosaccharides

Employ methyl β-xylobioside in stannylene acetal-mediated sulfation reactions to achieve exclusive modification of the terminal 4-OH group of the nonreducing xylose unit [2]. This regioselectivity, not possible with the monomer methyl β-D-xylopyranoside, generates defined sulfated xylooligosaccharide building blocks for investigating heparinoid mimetics or anticoagulant activity [2].

Mechanistic Studies of Xylan-Active Glycosyltransferases

Use methyl β-xylobioside as an acceptor substrate in assays for β-1,4-xylosyltransferases involved in plant cell wall biosynthesis. Its resistance to exo-glycosidase cleavage ensures that product elongation is solely due to transferase activity, eliminating background noise from hydrolase contamination often present when using non-methylated xylobiose . This allows for accurate determination of kinetic parameters for xylan synthase complexes.

Development of Mechanism-Based Inhibitors for β-Xylosidases

Derivatize methyl β-xylobioside to produce 2,3-epoxypropyl β-D-xylobioside or similar affinity labels. The xylobioside scaffold is a prerequisite for irreversible inhibition of fungal β-xylosidases; analogous epoxides derived from D-xylose are completely inactive [3]. This enables the design of specific probes for functional studies of xylan degradation pathways.

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